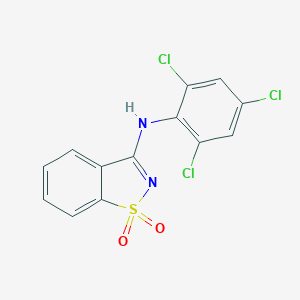

N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide, also known as TBTO, is a synthetic organic compound that has been widely used as a fungicide and algicide in various industrial applications. TBTO is a member of the benzothiazole family of compounds and is known for its broad-spectrum activity against a wide range of fungi and algae.

Wissenschaftliche Forschungsanwendungen

N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has been extensively studied for its antifungal and algicidal properties. It has been shown to be effective against a wide range of fungi, including Aspergillus niger, Penicillium chrysogenum, and Fusarium oxysporum. This compound has also been shown to be effective against various algae, including Chlorella vulgaris and Scenedesmus quadricauda.

Wirkmechanismus

N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity and eventually cell death. This compound also disrupts the photosynthetic machinery of algae, leading to the inhibition of photosynthesis and subsequent cell death.

Biochemical and Physiological Effects

This compound has been shown to have toxic effects on various organisms, including humans, animals, and aquatic life. It has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. This compound has also been shown to be toxic to fish and other aquatic organisms, leading to reduced growth rates, reproductive failure, and mortality.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a useful tool for studying the mechanisms of fungal and algal growth and development. It is relatively easy to synthesize and has a broad-spectrum activity against a wide range of fungi and algae. However, its toxicity limits its use in certain experiments, and care should be taken when handling this compound.

Zukünftige Richtungen

Future research on N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide could focus on its potential use as a herbicide or insecticide. It could also be used in the development of new antifungal and algicidal agents. Additionally, further studies could be conducted to investigate the potential health effects of this compound on humans and other animals.

Conclusion

In conclusion, this compound is a synthetic organic compound that has been widely used as a fungicide and algicide in various industrial applications. It has a broad-spectrum activity against a wide range of fungi and algae and acts by inhibiting the synthesis of ergosterol and disrupting the photosynthetic machinery of algae. This compound has toxic effects on various organisms, and care should be taken when handling it. Future research on this compound could focus on its potential use as a herbicide or insecticide, the development of new antifungal and algicidal agents, and investigating its potential health effects on humans and other animals.

Synthesemethoden

N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be synthesized by the reaction of 2,4,6-trichlorophenyl isothiocyanate with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, chloroform, and benzene.

Eigenschaften

Molekularformel |

C13H7Cl3N2O2S |

|---|---|

Molekulargewicht |

361.6 g/mol |

IUPAC-Name |

1,1-dioxo-N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C13H7Cl3N2O2S/c14-7-5-9(15)12(10(16)6-7)17-13-8-3-1-2-4-11(8)21(19,20)18-13/h1-6H,(H,17,18) |

InChI-Schlüssel |

XAVHKNWASDOBJP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

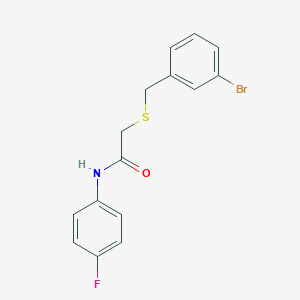

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

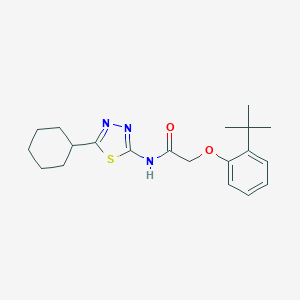

![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)

![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

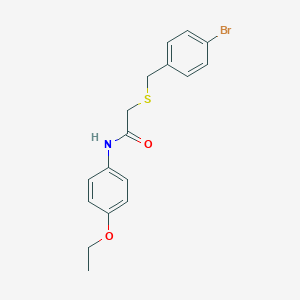

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)

![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)

![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)

![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)

![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)

![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)